(S)-1-(2-Morpholinoethyl)piperidin-3-amine
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Overview
Description
(S)-1-(2-Morpholinoethyl)piperidin-3-amine is a chiral compound that features a piperidine ring substituted with a morpholinoethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Morpholinoethyl)piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and morpholine.
Formation of Intermediate: The piperidine ring is functionalized to introduce the morpholinoethyl group. This can be achieved through nucleophilic substitution reactions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Morpholinoethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Morpholinoethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Influence on biochemical pathways that regulate physiological processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Morpholinoethyl)piperidin-3-amine: The enantiomer of the compound with potentially different biological activities.
N-Methylmorpholine: A structurally related compound with different functional groups.
Piperidine Derivatives: Other piperidine-based compounds with varying substituents.
Uniqueness
(S)-1-(2-Morpholinoethyl)piperidin-3-amine is unique due to its specific chiral configuration and the presence of both piperidine and morpholine moieties, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(3S)-1-(2-morpholin-4-ylethyl)piperidin-3-amine |
InChI |
InChI=1S/C11H23N3O/c12-11-2-1-3-14(10-11)5-4-13-6-8-15-9-7-13/h11H,1-10,12H2/t11-/m0/s1 |
InChI Key |
ABFKXZHGLYVTGS-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)CCN2CCOCC2)N |
Canonical SMILES |
C1CC(CN(C1)CCN2CCOCC2)N |
Origin of Product |
United States |
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